molecular formula C23H29NO3 B11527111 Methyl 10-(diphenylamino)-10-oxodecanoate

Methyl 10-(diphenylamino)-10-oxodecanoate

Cat. No.: B11527111
M. Wt: 367.5 g/mol
InChI Key: YIXRLLOMUNUKOR-UHFFFAOYSA-N
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Description

Methyl 9-(diphenylcarbamoyl)nonanoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a nonanoate backbone with a diphenylcarbamoyl group attached to the ninth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-(diphenylcarbamoyl)nonanoate can be synthesized through esterification reactions. One common method involves the reaction of nonanoic acid with methanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form methyl nonanoate. Subsequently, the diphenylcarbamoyl group can be introduced through a reaction with diphenylcarbamoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of methyl 9-(diphenylcarbamoyl)nonanoate typically involves large-scale esterification processes followed by the introduction of the diphenylcarbamoyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(diphenylcarbamoyl)nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diphenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are conducted under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nonanoic acid derivatives, alcohols, and various substituted carbamoyl compounds .

Scientific Research Applications

Methyl 9-(diphenylcarbamoyl)nonanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9-(diphenylcarbamoyl)nonanoate involves its interaction with specific molecular targets. The diphenylcarbamoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-(diphenylcarbamoyl)nonanoate is unique due to the presence of the diphenylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

methyl 10-oxo-10-(N-phenylanilino)decanoate

InChI

InChI=1S/C23H29NO3/c1-27-23(26)19-13-5-3-2-4-12-18-22(25)24(20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,2-5,12-13,18-19H2,1H3

InChI Key

YIXRLLOMUNUKOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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